Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate
Description
Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate is a specialized organic compound featuring a pyrrolidine ring substituted with a chlorosulfonyl group at position 4 and two methyl groups at position 2. The benzyl carboxylate moiety enhances its stability and solubility in organic solvents. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing sulfonyl groups into target molecules due to the reactivity of the chlorosulfonyl (-SO₂Cl) group . Its rigid pyrrolidine backbone, modified by dimethyl substituents, may influence stereochemical outcomes in synthetic pathways.
Properties
IUPAC Name |
benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-14(2)8-12(21(15,18)19)9-16(14)13(17)20-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFCJBBEAXAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Core Synthesis Strategy
The synthesis follows a three-stage sequence:
- Pyrrolidine Ring Preparation : 2,2-Dimethylpyrrolidine serves as the foundational scaffold.
- Chlorosulfonylation : Introduction of the chlorosulfonyl (-SO₂Cl) group at the 4-position.
- Benzyl Carbamate Formation : Protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group.
Chlorosulfonylation Methodology
Chlorosulfonic acid (ClSO₃H) is the preferred reagent for sulfonation due to its high electrophilicity. The reaction proceeds via an electrophilic aromatic substitution mechanism, though the pyrrolidine's aliphatic nature necessitates radical stabilization for successful sulfonation.
Representative Conditions :
Stepwise Experimental Protocols
Step 1: Synthesis of 4-Chlorosulfonyl-2,2-Dimethylpyrrolidine
Procedure :
- Charge a flame-dried flask with 2,2-dimethylpyrrolidine (10 mmol) in anhydrous DCM (50 mL).
- Cool to 0°C under nitrogen atmosphere.
- Add ClSO₃H (12 mmol) dropwise over 30 minutes.
- Warm to room temperature and stir for 12 hours.
- Quench with ice-cold water (100 mL), extract with DCM (3 × 50 mL), and dry over MgSO₄.
- Concentrate under reduced pressure to obtain a pale-yellow oil.
Critical Notes :
Step 2: Benzyl Carbamate Protection
Reaction Scheme :
$$ \text{4-Chlorosulfonyl-2,2-dimethylpyrrolidine} + \text{Benzyl chloroformate} \xrightarrow{\text{Base}} \text{Target Compound} $$
Optimized Protocol :
- Dissolve 4-chlorosulfonyl-2,2-dimethylpyrrolidine (5 mmol) in DCM (30 mL).
- Add triethylamine (6 mmol) and benzyl chloroformate (5.5 mmol).
- Stir at 20°C for 18 hours.
- Wash with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).
- Dry over Na₂SO₄ and concentrate.
- Purify via silica gel chromatography (ethyl acetate/hexane, 1:4 → 1:1).
Industrial-Scale Production Considerations
Process Intensification Techniques
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (3 L) | Continuous Flow |
| Solvent | DCM | Chlorobenzene |
| Temperature Control | Ice bath | Jacketed reactor (−5°C) |
| Throughput | 200 g/day | 50 kg/day |
Advantages of Flow Chemistry :
Analytical Validation and Quality Control
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (s, 6H, CH₃), 3.45–3.60 (m, 4H, pyrrolidine-H), 5.15 (s, 2H, OCH₂Ph), 7.32–7.40 (m, 5H, aromatic-H).
- ¹³C NMR : 176.8 ppm (C=O), 135.2 ppm (quaternary aromatic C).
Infrared Spectroscopy :
- Strong absorption at 1350 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).
Comparative Analysis of Alternative Routes
Challenges and Mitigation Strategies
Common Synthetic Issues
| Issue | Cause | Solution |
|---|---|---|
| Low sulfonation yield | Incomplete ClSO₃H activation | Pre-activate with PCl₅ |
| Ester hydrolysis | Residual moisture | Azeotropic drying with toluene |
| Diastereomer formation | Poor stereocontrol | Chiral HPLC purification |
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate its interactions with biological targets.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used. For example, in drug discovery, the compound may interact with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate is compared to two analogs: 25% Benzyl Benzoate () and (2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxy-pyrrolidine-1-carboxylate ().
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Functional Group Influence on Reactivity The chlorosulfonyl group in the target compound enables sulfonamide bond formation, critical in drug design (e.g., protease inhibitors). In contrast, the hydroxy and aminomethyl groups in the (2S,4S)-isomer () facilitate hydrogen bonding and chiral resolution, making it valuable for asymmetric synthesis . Benzyl Benzoate () lacks reactive substituents, relying on ester hydrolysis for activity, but demonstrates superior therapeutic efficacy against scabies due to direct parasiticidal effects .
This rigidity may enhance stereochemical control in synthetic applications.
Therapeutic vs. Synthetic Utility
- While Benzyl Benzoate is a frontline therapeutic (87% cure rate), the target compound and its (2S,4S)-analog are primarily synthetic tools. The latter’s hydroxy and amine groups () suggest utility in peptide mimetics or enzyme inhibitors, whereas the chlorosulfonyl group enables sulfonylation in API synthesis.
Research Implications and Limitations
- Evidence Gaps : Direct pharmacological data for this compound are scarce; most inferences derive from structural analogs.
- Contradictions : Benzyl Benzoate’s high efficacy () contrasts with the target compound’s lack of therapeutic use, highlighting the critical role of functional groups in bioactivity.
Biological Activity
Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₈ClNO₄S
- Molecular Weight : 333.83 g/mol
The compound features a benzyl group, a chlorosulfonyl substituent, and a pyrrolidine ring, which contribute to its reactivity and biological properties. The chlorosulfonyl group is particularly significant as it can interact with nucleophilic residues in enzymes, leading to enzyme inhibition.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on enzymes, effectively inhibiting their activity. This mechanism is crucial in pathways where enzyme regulation is necessary for therapeutic effects.
- Modulation of Biological Pathways : By inhibiting specific enzymes, the compound can disrupt normal biochemical pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.
1. Enzyme Inhibition Studies
Research indicates that compounds with similar structures exhibit significant enzyme inhibitory activities. For instance, studies on related chlorosulfonyl compounds have shown their effectiveness in inhibiting serine proteases and other critical enzymes involved in inflammatory responses .
2. Anticancer Potential
In vitro studies have demonstrated that benzyl derivatives can exhibit anticancer properties by targeting specific cancer cell lines. For example, compounds structurally related to this compound have been evaluated against various cancer cell lines, showing promising results in reducing cell viability through apoptosis induction .
3. Toxicological Assessments
Toxicological evaluations of similar compounds have been conducted using short-term tests for carcinogenicity. These studies provide insights into the safety profile of the compound and its derivatives . The results indicated varying levels of biological activity across different assays, suggesting the need for further exploration into the safety and efficacy of this compound.
Comparative Data Table
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Molecular Weight | 333.83 g/mol | Varies (e.g., 4-chloromethylbiphenyl: 232.67 g/mol) |
| Enzyme Inhibition Potential | Yes (specific targets) | Yes (various enzymes) |
| Anticancer Activity | Promising (in vitro studies) | Confirmed in multiple studies |
| Toxicological Profile | Under investigation | Established for related compounds |
Q & A
Q. What are established synthetic routes for Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach for analogous benzyl-protected heterocycles involves reacting the parent heterocycle (e.g., 2,2-dimethylpyrrolidine-4-sulfonyl chloride) with benzyl chloroformate under basic conditions. Triethylamine or pyridine is typically used to neutralize HCl byproducts, and the reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C . For chlorosulfonyl group introduction, sulfonation of the pyrrolidine ring using chlorosulfonic acid followed by protection with benzyl chloroformate may be required. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .
Q. How is the structural integrity confirmed post-synthesis?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule refinement, while SHELXS/SHELXD aids in solving crystal structures from diffraction data. High-resolution data (≤1.0 Å) improves accuracy .
- Spectroscopy :
- NMR : Analyze H and C NMR to confirm substituent positions (e.g., benzyl, chlorosulfonyl). Compare chemical shifts with related compounds (e.g., benzyl piperidine derivatives) .
- IR : Identify characteristic peaks (e.g., C=O ester at ~1720 cm, S=O at ~1350–1150 cm) .
Q. What purification methods are recommended for this compound?
- Methodological Answer :
- Chromatography : Use silica gel chromatography with gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate byproducts. Monitor via TLC (Rf ~0.3–0.5) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility tests. Slow cooling improves crystal purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) for sulfonation steps. THF may improve solubility of intermediates .
- Temperature Control : Lower temperatures (0–5°C) during chlorosulfonation reduce side reactions.
Q. How to resolve discrepancies between crystallographic and spectroscopic data?
- Methodological Answer :
- Cross-Validation : Use SHELXL’s twin refinement for twinned crystals. Compare bond lengths/angles with DFT-calculated models .
- Dynamic NMR : Analyze variable-temperature H NMR to detect conformational flexibility (e.g., hindered rotation of benzyl groups) .
Q. What strategies mitigate stereochemical uncertainties during synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ enantiopure catalysts (e.g., Jacobsen’s thiourea) to control stereochemistry at the pyrrolidine ring .
- Chiral HPLC : Separate diastereomers using a Chiralpak® IA column (hexane/isopropanol, 90:10) .
Q. What safety protocols are critical when handling the chlorosulfonyl group?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Spill Management : Neutralize chlorosulfonyl residues with sodium bicarbonate before disposal. Avoid water contact to prevent exothermic reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
